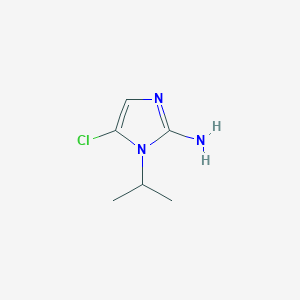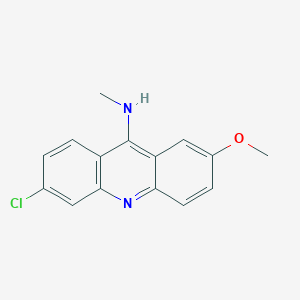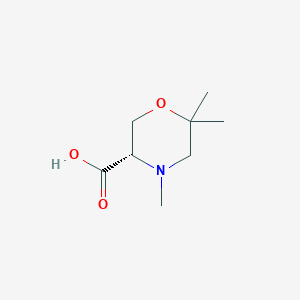
(S)-4,6,6-Trimethylmorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4,6,6-Trimethylmorpholine-3-carboxylic acid is a chiral compound with a morpholine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,6,6-Trimethylmorpholine-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a suitable carboxylic acid derivative under controlled conditions. The reaction may require the use of solvents such as dichloromethane or ethanol and may be catalyzed by agents like palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
(S)-4,6,6-Trimethylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions may result in the formation of halogenated derivatives.
科学的研究の応用
(S)-4,6,6-Trimethylmorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential role in enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-4,6,6-Trimethylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-4,6,6-Trimethylmorpholine-3-carboxylic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.
4,6,6-Trimethylmorpholine: A related compound lacking the carboxylic acid group, with different reactivity and applications.
Morpholine-3-carboxylic acid: A compound with a similar ring structure but different substituents, leading to different chemical and biological properties.
Uniqueness
(S)-4,6,6-Trimethylmorpholine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a morpholine ring and a carboxylic acid group. This combination of features gives it distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
(3S)-4,6,6-trimethylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-9(3)6(4-12-8)7(10)11/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 |
InChIキー |
VZBGRLPHMCTXFX-LURJTMIESA-N |
異性体SMILES |
CC1(CN([C@@H](CO1)C(=O)O)C)C |
正規SMILES |
CC1(CN(C(CO1)C(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)
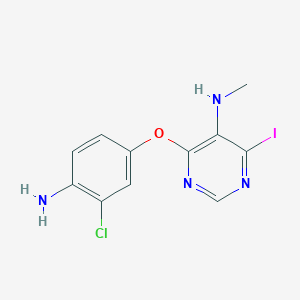


![3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12923357.png)





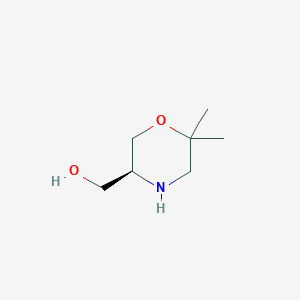
![8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923397.png)
